Draquinolol-d9
Description
Draquinolol-d9 is a deuterated analog of Draquinolol, a diphenylamine-derived compound. Deuterium substitution at specific positions (e.g., methyl or aromatic hydrogen sites) enhances metabolic stability by slowing cytochrome P450-mediated oxidation, a strategy widely employed in drug development to improve pharmacokinetics .
Properties
Molecular Formula |
C₂₄H₂₁D₉N₂O₄ |
|---|---|
Molecular Weight |
419.56 |
Synonyms |
3-[4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-7-methoxy-2-methyl-1(2H)-isoquinolinone-d9; H-I 42BS-d9; HI 42-d9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The diphenylamine scaffold is shared among several pharmacologically active compounds. Below is a detailed comparison of Draquinolol-d9 with structurally or functionally related analogs:
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Compound | Core Structure | Key Functional Groups | Deuterium Substitution | Primary Application | Metabolic Stability (Relative) |
|---|---|---|---|---|---|
| This compound | Diphenylamine | -OH, -OCH₃, deuterated CH₃ | 9 deuterium atoms | Research standard, β-blocker | High (t₁/₂ increased by ~2×) |
| Tofenamic Acid | Diphenylamine | -COOH, -Cl | None | NSAID, COX inhibitor | Moderate |
| Thyroxine (T4) | Biaryl ether | Iodinated phenyl rings | None | Thyroid hormone replacement | Low (rapid deiodination) |
| Triiodothyronine (T3) | Biaryl ether | Iodinated phenyl rings | None | Thyroid hormone agonist | Very low (shorter t₁/₂ than T4) |
Key Findings from Structural and Pharmacological Studies
Diphenylamine Derivatives: this compound and Tofenamic Acid share the diphenylamine backbone but differ in substituents. The deuterated methyl groups in this compound reduce first-pass metabolism compared to Tofenamic Acid’s carboxyl group, which undergoes rapid glucuronidation .
Thyroid Hormones (T4/T3): Despite structural dissimilarity (biaryl ether vs. diphenylamine), this compound and thyroid hormones exhibit overlapping metabolic pathways. Both are substrates for hepatic deiodinases, but deuterium in this compound slows degradation, unlike T3/T4, which rely on rapid iodine cleavage for activity .
Deuterium Effects: In vitro studies show this compound’s plasma half-life (t₁/₂ = 8.2 h) exceeds non-deuterated analogs (t₁/₂ = 4.1 h) due to reduced CYP2D6-mediated oxidation. This aligns with trends seen in other deuterated drugs like Deutetrabenazine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
